5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene
Description
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is a poly-substituted aromatic compound featuring bromine (position 5), fluorine (position 3), nitro (position 1, inferred from numbering conventions), and methoxy groups (positions 2 and 4). This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C8H7BrFNO4 |
|---|---|
Molecular Weight |
280.05 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2,4-dimethoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO4/c1-14-7-4(9)3-5(11(12)13)8(15-2)6(7)10/h3H,1-2H3 |
InChI Key |
ZSBXXNHBCIHHJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene typically involves the nitration of a precursor compound, followed by bromination and fluorination. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitution reactions occur.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions, where the bromine, fluorine, or nitro groups are replaced by other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Aldehyde or carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly as an antibacterial and antifungal agent. The presence of the nitro group and halogen substituents enhances the compound's reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the synthesis of nitrogen-containing heterocycles derived from compounds similar to 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene. These derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . For instance, compounds with similar scaffolds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Mycobacterium tuberculosis | 25 |
Chemical Synthesis
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various nucleophilic aromatic substitution reactions, facilitating the introduction of different functional groups.
Nucleophilic Aromatic Substitution
In a study focusing on transetherification reactions involving 2,4-dimethoxynitrobenzene derivatives, the use of sodium t-butoxide under microwave irradiation yielded high selectivity and efficiency . The reaction conditions were optimized to achieve an 87% yield with exclusive ortho-selectivity.
Environmental Chemistry
The compound's nitroaromatic structure raises concerns regarding environmental impact and toxicity. Nitroaromatic compounds are known to be persistent pollutants and can exhibit toxic effects on aquatic life and mammals .
Toxicological Studies
Research has shown that compounds like 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene can induce acute toxicity in animal models. Studies indicated that exposure to nitroaromatic compounds could lead to significant biological effects, including carcinogenicity and mutagenicity .
Case Studies
Several case studies illustrate the applications of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene in research:
Synthesis of Antibacterial Agents
A notable case involved synthesizing derivatives for testing against Mycobacterium tuberculosis. The synthesized compounds displayed promising antibacterial properties, with modifications leading to enhanced efficacy .
Photochemical Reactions
Photochemical studies have shown that related nitrobenzene derivatives undergo significant transformations when exposed to light, leading to new products with potential applications in materials science .
Mechanism of Action
The mechanism by which 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and reactivity.
Substituent Types and Positions
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene ()
- Molecular Formula: C₆H₂BrClFNO₂
- Substituents: Br (5), Cl (1), F (2), NO₂ (3).
- Key Differences : Replaces methoxy groups (positions 2 and 4) with chlorine (position 1) and fluorine (position 2).
- Impact : Chlorine’s electron-withdrawing nature increases electrophilic substitution resistance compared to methoxy’s electron-donating effect. Nitro at position 3 further deactivates the ring, altering reactivity in cross-coupling reactions .
5-Bromo-3-fluoro-2,4-dimethylaniline ()
- Molecular Formula : C₈H₉BrFN
- Substituents : Br (5), F (3), CH₃ (2, 4), NH₂ (1).
- Key Differences : Methoxy groups replaced with methyl (less polar) and aniline (electron-rich).
- Impact : Methyl groups reduce solubility in polar solvents compared to methoxy. The amine group enhances nucleophilicity, making this compound more reactive in diazotization or azo-coupling reactions .
5-Bromo-2,4-dimethoxybenzoic acid ()
- Molecular Formula : C₉H₉BrO₄
- Substituents : Br (5), OCH₃ (2, 4), COOH (1).
- Key Differences : Nitro replaced with carboxylic acid.
- Impact : Carboxylic acid introduces hydrogen-bonding capacity and acidity (pKa ~4.2), enhancing water solubility. The absence of nitro reduces ring deactivation, favoring electrophilic substitution at position 3 .
Molecular and Physical Properties
| Compound | Molecular Weight | Key Functional Groups | Predicted Solubility |
|---|---|---|---|
| 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene | ~310 (estimated) | Br, F, NO₂, OCH₃ | Low (non-polar solvents) |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 254.44 | Br, Cl, F, NO₂ | Very low |
| 5-Bromo-3-fluoro-2,4-dimethylaniline | 218.07 | Br, F, CH₃, NH₂ | Moderate (polar aprotic solvents) |
| 5-Bromo-2,4-dimethoxybenzoic acid | 261.07 | Br, OCH₃, COOH | High (aqueous) |
Notes:
- Methoxy groups (OCH₃) increase polarity compared to methyl (CH₃) but less than carboxylic acid (COOH).
Electrophilic Aromatic Substitution
- Target Compound : Nitro and methoxy groups create a mixed electronic environment. Nitro deactivates the ring, while methoxy directs electrophiles to positions 3 and 5 (meta to OCH₃).
- Analog () : Nitro at position 3 and chlorine at 1 further deactivate the ring, limiting substitution to position 4 or 6 .
Cross-Coupling Reactions
- Bromine at position 5 in all analogs facilitates Suzuki or Ullmann couplings. However, steric hindrance from methoxy groups in the target compound may slow reaction kinetics compared to less hindered analogs like 5-bromo-2,4-dimethylaniline .
Thermal Stability
- Nitro groups in the target compound may reduce thermal stability compared to non-nitro analogs. For example, 5-bromo-2,4-dimethoxybenzoic acid () lacks explosive risks associated with nitro derivatives .
Biological Activity
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene is characterized by the following chemical structure:
- Molecular Formula : C9H8BrF2N2O4
- Molecular Weight : 305.07 g/mol
- CAS Number : Not specified in the search results.
The compound features a nitro group and two methoxy substituents on a benzene ring, which are known to influence its reactivity and biological activity.
Synthesis
The synthesis of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene typically involves the nitration of a suitable precursor compound. Previous studies have demonstrated various methods for synthesizing similar nitro-substituted compounds, often utilizing electrophilic aromatic substitution reactions. For instance, the introduction of nitro groups onto methoxy-substituted benzene derivatives has been reported to yield high reaction efficiencies and selectivity for specific isomers .
The biological activity of 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene can be attributed to its interaction with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Compounds with similar structures have been shown to act as positive allosteric modulators of nAChRs, which are crucial in neurotransmission and neuroprotection . This suggests potential cognitive enhancement or neuroprotective effects for 5-Bromo-3-fluoro-2,4-dimethoxynitrobenzene.
- Dopamine Receptors : Related compounds have demonstrated high-affinity binding to dopamine D2 receptors, indicating potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease .
- Antitumor Activity : The presence of nitro groups in aromatic compounds has been linked to cytotoxicity against cancer cells. Studies on similar compounds indicate that they may induce apoptosis in tumor cells through oxidative stress mechanisms .
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective properties of structurally related compounds found that they could reduce neuronal cell death in models of neurodegeneration. The proposed mechanism involved modulation of nAChRs, leading to enhanced neuronal survival and function .
- Anticancer Activity : In vitro tests showed that derivatives of nitro-substituted benzene compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
